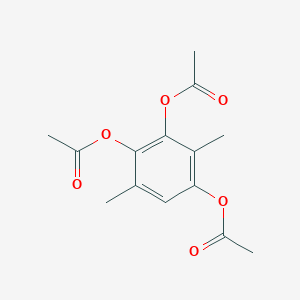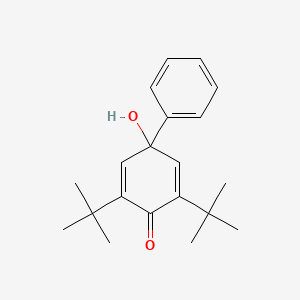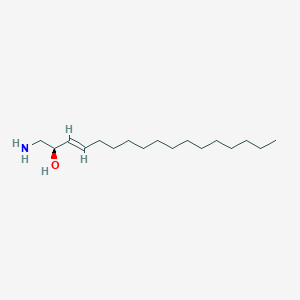
(R,E)-1-Aminoheptadec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desoxymethylsphingosine, also known as 1-desoxymethylsphingosine (m17:1), is a sphingolipid compound with the molecular formula C17H35NO and a molecular weight of 269.47 g/mol . This compound is synthesized from glycine in the presence of the enzyme serine palmitoyltransferase . It is known for its bioactive properties and is used in various scientific research applications.
Méthodes De Préparation
1-Desoxymethylsphingosine is synthesized through a biochemical pathway involving the enzyme serine palmitoyltransferase (SPT). The synthesis begins with glycine, which undergoes a series of enzymatic reactions to form the final product . The industrial production methods for this compound typically involve the use of advanced biochemical techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
1-Desoxymethylsphingosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Desoxymethylsphingosine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex sphingolipids.
Biology: It is used in studies related to cell membrane structure and function.
Industry: It is used in the preparation of bioactive lipid complexes for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-desoxymethylsphingosine involves its interaction with specific molecular targets and pathways. It is synthesized from glycine in the presence of serine palmitoyltransferase, and it lacks the hydroxyl group essential for glycosphingolipid generation . This results in the accumulation of intermediate products, which can affect various cellular processes. The compound is less neurotoxic compared to 1-desoxysphingosine, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
1-Desoxymethylsphingosine can be compared with other similar compounds, such as:
1-Deoxysphingosine: This compound is similar in structure but has different bioactive properties.
1-Desoxymethylsphinganine: Another related compound with distinct biochemical properties.
N-C16-deoxysphingosine: A sphingolipid with a longer carbon chain.
The uniqueness of 1-desoxymethylsphingosine lies in its specific biochemical pathway and its reduced neurotoxicity compared to other sphingolipids .
Propriétés
Formule moléculaire |
C17H35NO |
|---|---|
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
(E,2R)-1-aminoheptadec-3-en-2-ol |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h14-15,17,19H,2-13,16,18H2,1H3/b15-14+/t17-/m1/s1 |
Clé InChI |
NTZGVZKEAIALQE-IAOULYHDSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H](CN)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)




![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
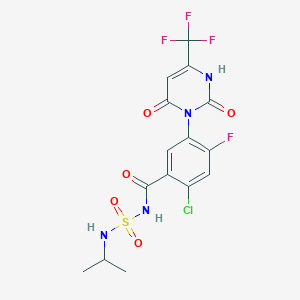
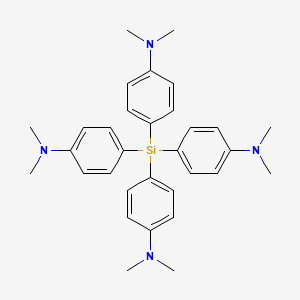
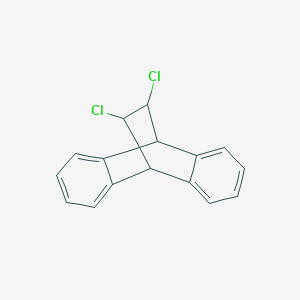
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
